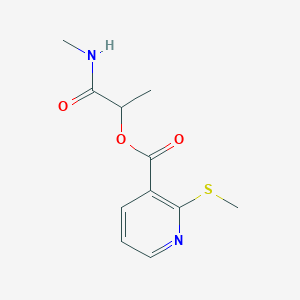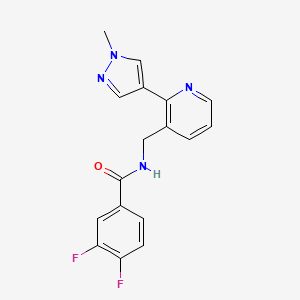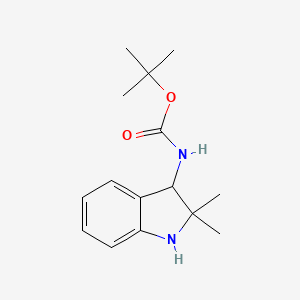
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate, also known as MCEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MCEP is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Inhibition of these enzymes results in the accumulation of acetylcholine in the brain, leading to improved cognitive function. This compound has also been reported to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Moreover, this compound has been reported to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. Moreover, this compound has exhibited potent antitumor, antifungal, and antibacterial activities, making it an attractive compound for various experiments. However, this compound has some limitations for lab experiments. It has been reported to exhibit low solubility in water, making it difficult to dissolve in aqueous solutions. Moreover, this compound has been reported to exhibit low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate. One of the directions is to investigate the potential applications of this compound in the treatment of neurological disorders. Another direction is to study the mechanism of action of this compound in detail to understand its effects on cancer cells, fungi, and bacteria. Moreover, future research can focus on improving the solubility and bioavailability of this compound to enhance its effectiveness in vivo. Finally, further studies can explore the potential of this compound in combination with other compounds to improve its efficacy in various applications.
Conclusion
In conclusion, this compound is a pyridine-based compound that has potential applications in various areas of scientific research. This compound can be synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail. This compound has exhibited potent antitumor, antifungal, and antibacterial activities, making it an attractive compound for various experiments. However, this compound has some limitations for lab experiments, including low solubility and bioavailability. Further research can explore the potential of this compound in the treatment of neurological disorders, improve its solubility and bioavailability, and investigate its efficacy in combination with other compounds.
Méthodes De Synthèse
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can be synthesized using different methods. One of the methods involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-methylcarbamic acid chloride in the presence of triethylamine. The reaction results in the formation of this compound as a white solid with a yield of 80-90%. Another method involves the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with N-methylcarbamate in the presence of dicyclohexylcarbodiimide. The reaction results in the formation of this compound as a yellow solid with a yield of 70-80%.
Applications De Recherche Scientifique
1-(Methylcarbamoyl)ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit antitumor activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to exhibit antifungal and antibacterial activities. Moreover, this compound has been reported to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[1-(methylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-7(9(14)12-2)16-11(15)8-5-4-6-13-10(8)17-3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJGQWAPKQNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC(=O)C1=C(N=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)
![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)
![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)

![[1-(4-Methylphenyl)-1h-tetrazol-5-yl]methyl-imidothiocarbamate](/img/structure/B2847668.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2847672.png)
![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)
![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)
![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2847676.png)
